4-fluoro-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Overview
Description
4-fluoro-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a unique combination of functional groups. This compound is part of the thiadiazole family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzoyl chloride with 2-amino-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiadiazoles.
Scientific Research Applications
4-fluoro-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzamide: Lacks the thiadiazole and tetrahydrofuran rings, resulting in different chemical properties.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Contains a boron-containing group instead of the thiadiazole ring.
Uniqueness
4-fluoro-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is unique due to its combination of a fluorine atom, a tetrahydrofuran ring, and a thiadiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
4-fluoro-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C14H19N7O2S. It features a fluorinated benzamide core linked to a thiadiazole moiety and a tetrahydrofuran substituent. The presence of the fluorine atom is significant as it often enhances biological activity through increased lipophilicity and altered electronic properties.
Research indicates that compounds containing thiadiazole rings often exhibit diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. The specific mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cholinesterases and histone deacetylases (HDACs), which play critical roles in various cellular processes.
- Antimicrobial Activity : The structural features may contribute to interactions with microbial targets, leading to growth inhibition.
Biological Activity Data
A summary of biological activity findings related to this compound is presented below:
Case Studies
- Cholinesterase Inhibition : A study synthesized and evaluated derivatives similar to this compound for their inhibitory effects on acetylcholinesterase. The results indicated promising selectivity and potency compared to known inhibitors like tacrine .
- Antitumor Activity : Another investigation into related benzamide derivatives demonstrated significant antiproliferative effects against various cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : Research into thiadiazole-containing compounds revealed substantial antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using standard disk diffusion methods, showing notable zones of inhibition .
Properties
IUPAC Name |
4-fluoro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h3-6,10H,1-2,7H2,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRDVUKUKDHTET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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